molecular formula C5H7NS B6253486 2-ethynyl-1,3-thiazolidine CAS No. 2137793-97-4

2-ethynyl-1,3-thiazolidine

Cat. No.: B6253486
CAS No.: 2137793-97-4
M. Wt: 113.2
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Description

2-Ethynyl-1,3-thiazolidine is a heterocyclic organic compound characterized by a five-membered ring containing sulfur and nitrogen atoms This compound is part of the thiazolidine family, which is known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethynyl-1,3-thiazolidine typically involves the reaction of 2-aminothiols with aldehydes under physiological conditions. This click-type reaction is efficient and does not require any catalyst, making it a favorable method for producing thiazolidine derivatives . The reaction conditions can be optimized by adjusting the pH and temperature to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent cyclization reactions. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-1,3-thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to thiazolidinones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethynyl group or the thiazolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed:

Scientific Research Applications

2-Ethynyl-1,3-thiazolidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynyl-1,3-thiazolidine involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and nucleic acids, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

    Thiazole: A five-membered ring containing sulfur and nitrogen, known for its antimicrobial and antifungal activities.

    Thiazolidinedione: A derivative with antidiabetic properties, used in the treatment of type 2 diabetes.

    Thiazolidine-2-thione: Known for its bioactivity and use in medicinal chemistry.

Uniqueness of 2-Ethynyl-1,3-Thiazolidine: The presence of the ethynyl group at the second position of the thiazolidine ring distinguishes this compound from other similar compounds

Properties

CAS No.

2137793-97-4

Molecular Formula

C5H7NS

Molecular Weight

113.2

Purity

95

Origin of Product

United States

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